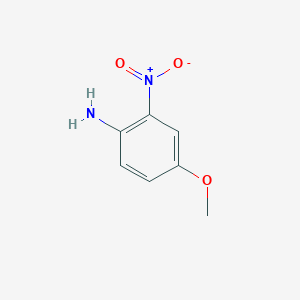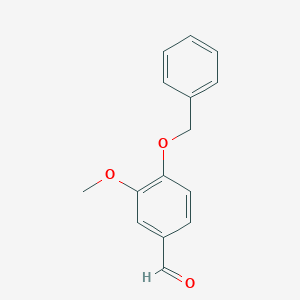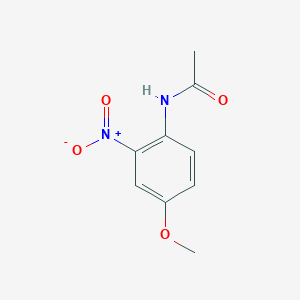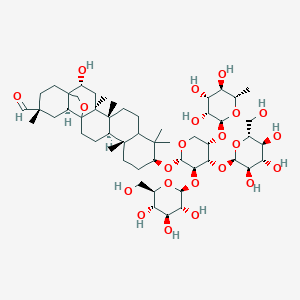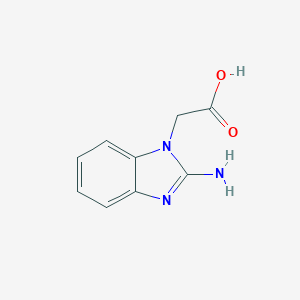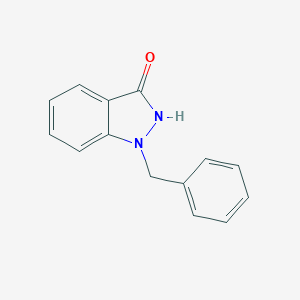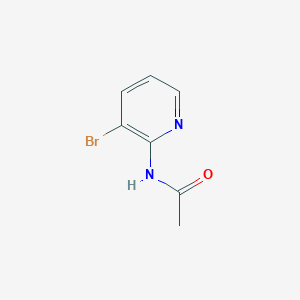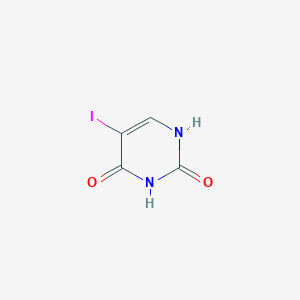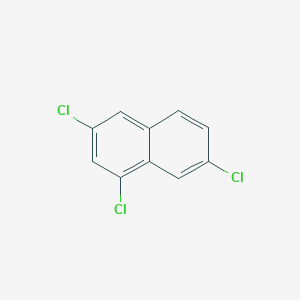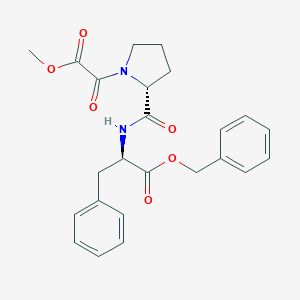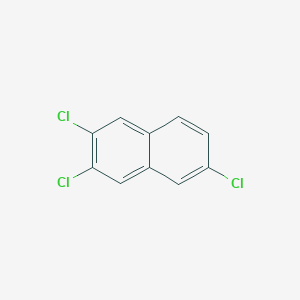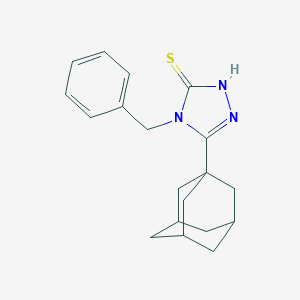
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole (ABMT) is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research. ABMT is a heterocyclic compound that contains a triazole ring, a sulfur atom, and an adamantyl group. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Mécanisme D'action
The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neurodegeneration. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is also relatively easy to synthesize using standard laboratory techniques. However, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods for the compound, the investigation of its potential applications in different scientific fields, and the elucidation of its mechanism of action. Some possible directions for future research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole include:
- The development of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-based metal-organic frameworks with enhanced stability and catalytic activity
- The investigation of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential drug candidate for the treatment of neurodegenerative diseases and cancer
- The study of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential ligand for the synthesis of chiral metal complexes
- The exploration of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential stabilizer for emulsions and suspensions
In conclusion, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is a novel compound that has shown promising results in different scientific fields. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has potential applications in medicinal chemistry, material science, and nanotechnology. The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods and the investigation of its potential applications in different scientific fields.
Méthodes De Synthèse
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole can be synthesized using different methods, including the reaction of 1-adamantanethiol with benzyl azide in the presence of copper (I) iodide, or by reacting 3-(1-adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-1-oxide with hydrogen sulfide. The synthesis of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has shown potential applications in different scientific fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been studied for its anticancer, antiviral, and antibacterial properties. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In nanotechnology, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a ligand for the synthesis of metal-organic frameworks and as a building block for the fabrication of nanowires and nanorods.
Propriétés
Numéro CAS |
139158-26-2 |
|---|---|
Nom du produit |
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole |
Formule moléculaire |
C19H23N3S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
3-(1-adamantyl)-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H23N3S/c23-18-21-20-17(22(18)12-13-4-2-1-3-5-13)19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-12H2,(H,21,23) |
Clé InChI |
RBJPSQKOKOVTKU-UHFFFAOYSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4CC5=CC=CC=C5)S |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
Autres numéros CAS |
139158-26-2 |
Synonymes |
5-(1-adamantyl)-4-benzyl-2H-1,2,4-triazole-3-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



